Losmiprofen
Overview
Description
Losmiprofen is a nonsteroidal anti-inflammatory drug (NSAID) known for its pain-relieving properties. It is primarily used in research settings to study pain relief mechanisms and inflammation . The chemical formula of this compound is C₁₇H₁₅ClO₄, and it has a molecular weight of 318.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Losmiprofen can be synthesized from ethyl 2-(3-(4-chlorobenzoyl)-2-methylphenoxy)propanoate . The reaction involves the use of water and sodium carbonate in ethanol at ambient temperature . The yield of this synthesis method is approximately 75% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Losmiprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen can reduce this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Losmiprofen is extensively used in scientific research due to its anti-inflammatory and pain-relieving properties . Some key applications include:
Chemistry: Studying the chemical properties and reactions of this compound to develop new derivatives with enhanced efficacy.
Biology: Investigating the biological effects of this compound on cellular processes and pathways.
Medicine: Exploring its potential therapeutic uses in treating pain and inflammation-related conditions.
Industry: Utilizing this compound in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Losmiprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . Prostaglandins are mediators of pain, inflammation, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway .
Comparison with Similar Compounds
Losmiprofen is unique among NSAIDs due to its specific chemical structure and mechanism of action. Similar compounds include:
Diclofenac: Known for its strong anti-inflammatory effects, Diclofenac has a different safety profile compared to this compound.
This compound’s uniqueness lies in its specific interactions with ion channels and its potential use as a research tool in pharmacology and cell biology .
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21/h3-9,11H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJAGNNCNBFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(C)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868287 | |
Record name | 2-[3-(4-Chlorobenzoyl)-2-methylphenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74168-08-4 | |
Record name | Losmiprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074168084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LOSMIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRY6X9550R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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